7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
7-(4-Methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS: 921859-92-9) is a heterocyclic compound with the molecular formula C₁₉H₁₇F₃N₄OS and a molecular weight of 406.42 g/mol . The core structure consists of an imidazo[2,1-c][1,2,4]triazole scaffold substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a (3-methylbutyl)sulfanyl moiety. This compound is synthesized via regioselective alkylation of the corresponding thiol precursor, a common strategy for modifying triazole derivatives .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-(3-methylbutylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(2)8-11-22-16-18-17-15-19(9-10-20(15)16)13-4-6-14(21-3)7-5-13/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGDVGTUGBIFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its antitumor effects and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with derivatives of imidazo[2,1-c][1,2,4]triazole compounds. The following sections detail specific findings regarding the compound's antitumor properties.
Antitumor Activity
Several studies have investigated the antitumor potential of imidazo[2,1-c][1,2,4]triazole derivatives. For instance:
- A study conducted by researchers at the National Cancer Institute evaluated the compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and others. The results indicated significant cytotoxic effects across various cancer types, suggesting that this compound could serve as a basis for developing new anticancer agents .
The mechanisms underlying the antitumor activity of 7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole are multifaceted:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in various cancer cell lines. This is critical as it prevents cancer cells from proliferating .
- Apoptosis Induction : The apoptosis pathway activated by this compound involves both mitochondrial and death receptor-mediated mechanisms. This dual pathway activation enhances its effectiveness in killing cancer cells .
Case Studies and Experimental Data
A detailed examination of experimental data reveals significant insights into the effectiveness of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SGC-7901 (Gastric) | 0.11 ± 0.03 | Microtubule disruption |
| HeLa (Cervical) | 0.12 ± 0.05 | Apoptosis via mitochondrial pathway |
| MDA-MB-468 (Breast) | Varies | G2/M phase arrest |
Comparison with Similar Compounds
Target Compound vs. 7-(4-Methylphenyl)-3-Methylthio-5H-6,7-Dihydroimidazo[2,1-c][1,2,4]Triazole (Compound 48)
- Substituents :
- Molecular Weight :
- Biological Activity: Compound 48 exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), outperforming ampicillin .
Target Compound vs. 7-(4-Fluorophenyl)-6,7-Dihydro-5H-Imidazo[2,1-c][1,2,4]Triazole-3-Thiol (CAS 1105189-98-7)
- Substituents :
- Physicochemical Properties :
Antitumor Derivatives
- 7-(4,5-Dihydro-1H-Imidazol-2-yl)-2-Aryl-6,7-Dihydro-2H-Imidazo[2,1-c][1,2,4]Triazol-3(5H)-Imines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
